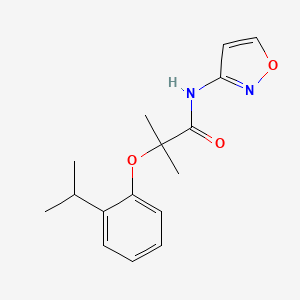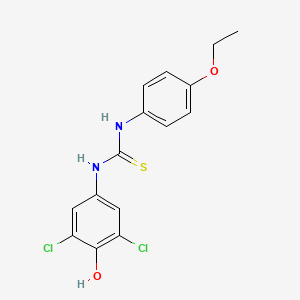
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep.
Mécanisme D'action
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep. By blocking this receptor, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the rewarding effects of drugs and food.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models and humans. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it is a selective antagonist of the orexin-1 receptor, meaning that it specifically targets this receptor and does not affect other receptors in the brain. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been extensively studied and has been shown to be effective in a number of different scientific research applications. One limitation of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it can be expensive to synthesize and may not be readily available to all researchers.
Orientations Futures
There are a number of future directions for research on 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide. One area of interest is the potential use of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide as a treatment for addiction and obesity. Additional research is needed to determine the efficacy of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in these applications and to determine the optimal dosing and treatment regimens. Additionally, further research is needed to understand the long-term effects of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide on sleep, wakefulness, and other physiological processes. Finally, additional research is needed to develop more efficient and cost-effective methods for synthesizing 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been studied for its potential use in various scientific research applications, including sleep disorders, addiction, and obesity. It has been shown to reduce the amount of time it takes for individuals to fall asleep and increase the amount of time spent in deep sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Propriétés
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)12-7-5-6-8-13(12)21-16(3,4)15(19)17-14-9-10-20-18-14/h5-11H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHKZATVZLZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)
![3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4718910.png)

![4-[(2-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718925.png)
![6-bromo-2-(4-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4718933.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4718936.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4718948.png)
![N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)

![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4718982.png)
![{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4718993.png)